

In-Depth Technical Guide to Hexazinone-d6 (CAS Number: 1219804-22-4)

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Compound of Interest

Compound Name: Hexazinone-d6

Cat. No.: B1449090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexazinone-d6**, a deuterated stable isotope-labeled internal standard for the herbicide Hexazinone. This document is intended for researchers and scientists in analytical chemistry, environmental science, and drug development who require detailed technical information for their work.

Chemical and Physical Properties

Hexazinone-d6 is the deuterium-labeled form of Hexazinone, a broad-spectrum triazine herbicide. The six deuterium atoms are located on the dimethylamino group, providing a distinct mass shift for use in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1219804-22-4	[1][2]
Molecular Formula	C ₁₂ H ₁₄ D ₆ N ₄ O ₂	[3]
Molecular Weight	258.35 g/mol	[3]
Synonyms	Hexazinone D6 (N,N-dimethyl D6), 6-[Bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione	
Appearance	White to off-white solid/crystalline powder	
Melting Point	96 - 98 °C	
Isotopic Enrichment	≥98 atom % D	
Storage Conditions	Hygroscopic, -20°C Freezer, Under inert atmosphere	
Unlabeled CAS Number	51235-04-2	

Applications

Hexazinone-d6 is primarily used as an internal standard in analytical chemistry for the quantification of Hexazinone in various matrices, such as environmental samples (soil, water) and agricultural products. Its use in isotope dilution mass spectrometry (IDMS) allows for accurate and precise measurements by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) for the Analysis of Hexazinone in Water Samples

This protocol describes a general procedure for the determination of Hexazinone in water samples using **Hexazinone-d6** as an internal standard with Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS).

3.1.1 Materials and Reagents

- **Hexazinone-d6** (CAS: 1219804-22-4)
- Hexazinone analytical standard (CAS: 51235-04-2)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.1.2 Sample Preparation

- Collect water samples in clean, pre-rinsed glass bottles.
- To a 100 mL water sample, add a known amount of **Hexazinone-d6** solution in methanol to achieve a final concentration of, for example, 10 ng/mL.
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of ultrapure water.
- Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
- Elute the analytes with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

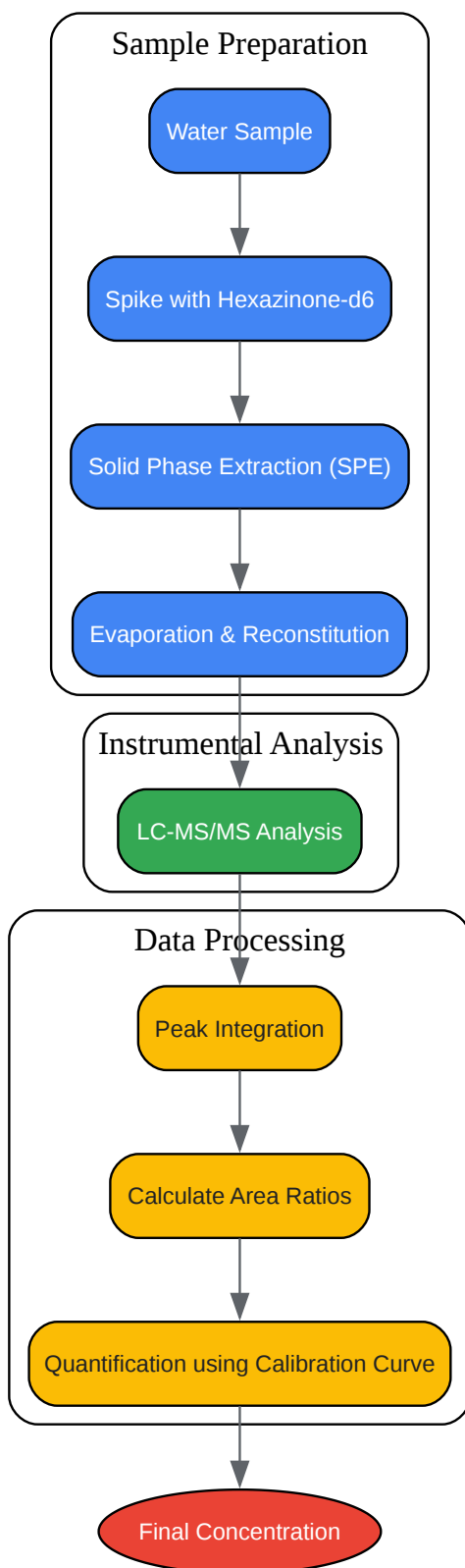
3.1.3 LC-MS/MS Conditions

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from matrix interferences. For example: 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-10.1 min, 90-10% B; 10.1-12 min, 10% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Hexazinone: Precursor ion (m/z) -> Product ion (m/z)
 - **Hexazinone-d6**: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific MRM transitions should be optimized in-house based on the instrument used.)

3.1.4 Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the Hexazinone to the peak area of the **Hexazinone-d6** against the concentration of the Hexazinone standards. The concentration of Hexazinone in the samples is then determined from this calibration curve.

Workflow for Isotope Dilution Analysis



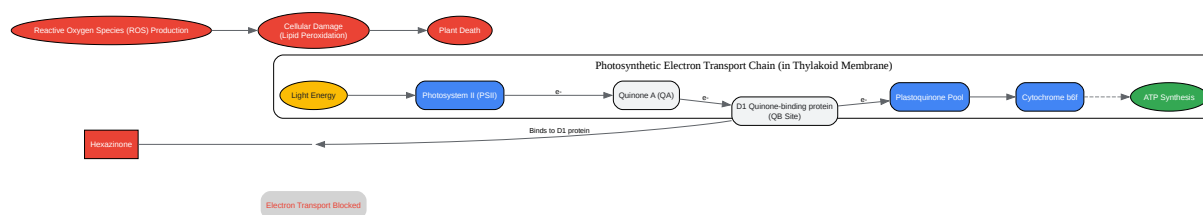
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Caption: General workflow for the quantification of Hexazinone using **Hexazinone-d6** by isotope dilution LC-MS/MS.

Mechanism of Action of Hexazinone

Hexazinone is a systemic herbicide that inhibits photosynthesis in susceptible plants. It is absorbed by the roots and leaves and translocated to the chloroplasts. In the chloroplasts, Hexazinone binds to the D1 quinone-binding protein in Photosystem II (PSII) of the photosynthetic electron transport chain. This binding blocks the flow of electrons from quinone A (QA) to quinone B (QB), thereby interrupting the photosynthetic process. The blockage of electron transport leads to the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Signaling Pathway of Photosystem II Inhibition by Hexazinone



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Caption: Mechanism of Hexazinone action via inhibition of the photosynthetic electron transport chain at Photosystem II.

Synthesis

A plausible synthetic route for **Hexazinone-d6** involves the reaction of an appropriate precursor with deuterated dimethylamine. The synthesis of the unlabeled Hexazinone typically involves the reaction of 3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione with a methylating agent. For the deuterated analog, a similar strategy would be employed using a deuterated reagent.

A potential synthetic pathway could involve the reaction of 6-chloro-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione with deuterated dimethylamine (CD₃)₂NH.

Disclaimer: This is a proposed synthetic route. A detailed, validated synthesis protocol for **Hexazinone-d6** is not publicly available and may be proprietary. Researchers should consult specialized chemical synthesis literature or suppliers for detailed procedures.

Spectroscopic Data

Specific spectroscopic data (NMR, IR) for **Hexazinone-d6** should be provided by the supplier on the Certificate of Analysis. The expected mass spectrum would show a molecular ion peak at m/z 259 [M+H]⁺, shifted by +6 Da compared to the unlabeled Hexazinone (m/z 253 [M+H]⁺). The fragmentation pattern in MS/MS would also show corresponding mass shifts for fragments containing the dimethylamino-d6 moiety.

Safety Information

Hexazinone-d6 should be handled by trained professionals in a laboratory setting. The safety precautions for the unlabeled Hexazinone should be followed.

Hazard Statement	Description
H302	Harmful if swallowed
H319	Causes serious eye irritation

Users should consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

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